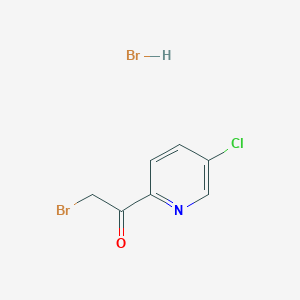
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
Vue d'ensemble
Description
“2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide” is a chemical compound with the CAS Number: 145905-09-5 . It has a molecular weight of 315.39 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-1-(5-chloro-2-pyridinyl)ethanone hydrobromide . The InChI code for this compound is 1S/C7H5BrClNO.BrH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Brominated Compounds in Atmospheric Chemistry
Brominated compounds, such as bromoform, play a significant role in atmospheric chemistry, especially as sources of reactive halogens to the troposphere and lower stratosphere. The study by Quack and Wallace (2003) reviews the contribution of bromoform to atmospheric chemistry, emphasizing its sea-to-air flux from macroalgal and planktonic sources, which represents a major source of atmospheric bromoform. This research underscores the importance of brominated compounds in understanding atmospheric chemical processes and their impact on climate change and ozone depletion (Quack & Wallace, 2003).
Environmental Impact and Toxicology
The environmental concentrations and toxicological effects of brominated phenols, including 2,4,6-tribromophenol, have been extensively reviewed by Koch and Sures (2018). Their study provides insights into the occurrence of these compounds in the environment and their potential toxic effects. This work highlights the necessity for further research on the environmental fate and toxicology of brominated compounds, pointing to a potential area of application for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in environmental toxicology studies (Koch & Sures, 2018).
Advanced Oxidation Processes
Brominated compounds have been implicated in the formation of harmful by-products during water treatment processes, particularly through advanced oxidation processes (AOPs). The review by Bergmann, Koparal, and Iourtchouk (2014) discusses the role of brominated compounds in the formation of by-products like bromate and perbromate, highlighting the environmental and health concerns associated with these processes. This area of research could benefit from studies on 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, particularly in understanding its behavior and potential by-products in water treatment applications (Bergmann, Koparal, & Iourtchouk, 2014).
Bromination Mechanisms in Organic Chemistry
The regioselectivity of bromination in organic compounds has been a subject of study, as illustrated by research on the bromination of unsymmetrical dimethylated pyridines by Thapa et al. (2014). This study explores the mechanisms and outcomes of bromination reactions, which could inform the synthetic applications and chemical behavior of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in organic synthesis (Thapa, Brown, Balestri, & Taylor, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-(5-chloropyridin-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO.BrH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMXQTDXFUVXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601474 | |
| Record name | 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide | |
CAS RN |
145905-09-5 | |
| Record name | 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethan-1-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)

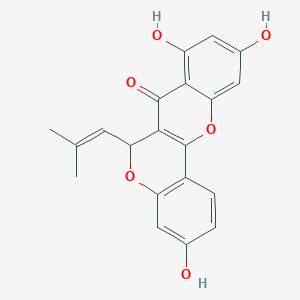
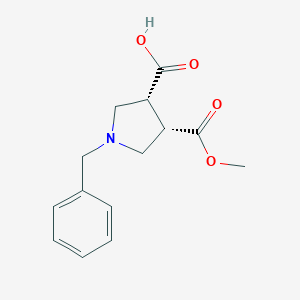
![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)
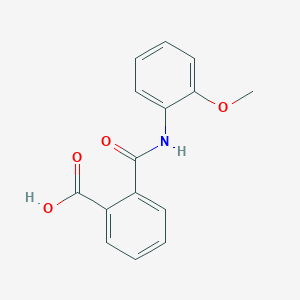
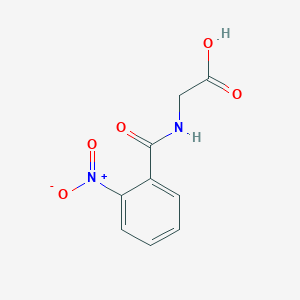
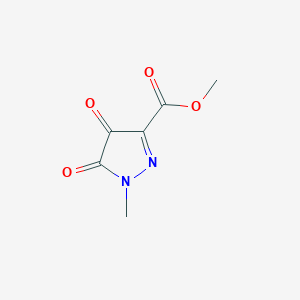
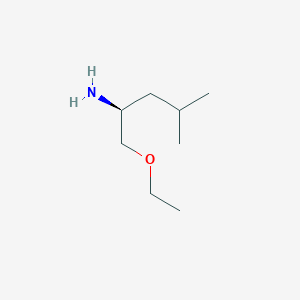
![12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B180378.png)